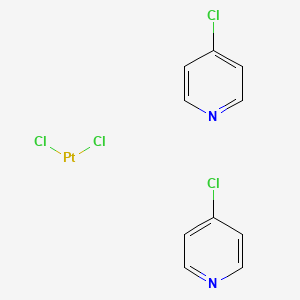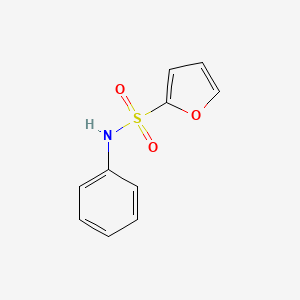
1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structure, which includes dimethyl and propyl substituents on the pyrrole ring, as well as an ethanone group.
Méthodes De Préparation
The synthesis of 1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting materials such as 3,4-dimethyl-5-propylpyrrole and ethanoyl chloride can be used in the presence of a base like pyridine to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with common reagents including halogens, nitrating agents, and sulfonating agents. These reactions typically yield halogenated, nitrated, or sulfonated products.
Applications De Recherche Scientifique
1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It can be used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone: This compound has a similar structure but differs in the position of the methyl groups on the pyrrole ring.
1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone: Another similar compound with different substituent positions, affecting its chemical reactivity and biological activity.
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone:
These comparisons highlight the uniqueness of this compound in terms of its specific substituent pattern and resulting chemical behavior.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C11H17NO/c1-5-6-10-7(2)8(3)11(12-10)9(4)13/h12H,5-6H2,1-4H3 |
Clé InChI |
DNFLYOKDZLYKKO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=C(N1)C(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


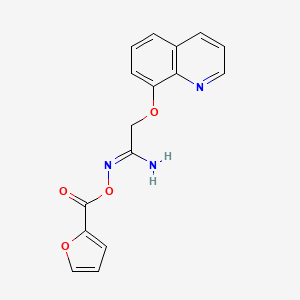
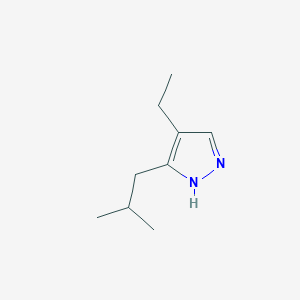
![2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12888712.png)

![N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide](/img/structure/B12888727.png)

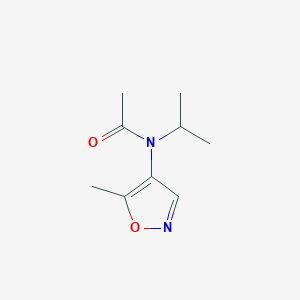

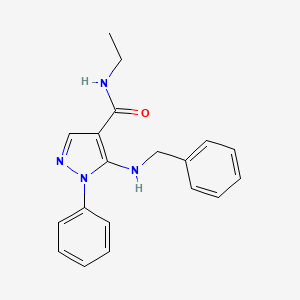
![Sodium 2-((3,9-dimethyl-8-(1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl)-1,7-dioxaspiro[5.5]undecan-2-yl)methyl)benzo[d]oxazole-4-carboxylate](/img/structure/B12888753.png)
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888759.png)
